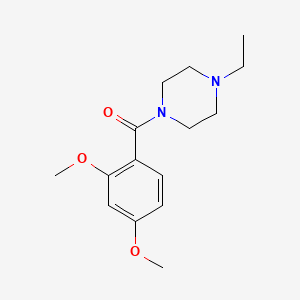![molecular formula C11H10FN3O2S B5756650 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as FM-TBZTD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives and has shown promising results in various studies related to neuroscience and cancer research.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of the vesicular monoamine transporter (VMAT2), which is responsible for the transport of dopamine into synaptic vesicles. By inhibiting VMAT2, 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide reduces the release of dopamine, leading to a decrease in the symptoms associated with neurological disorders.
Biochemical and physiological effects:
Studies have shown that 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has significant effects on both the biochemical and physiological levels. At the biochemical level, 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to reduce the levels of dopamine in the brain, which can lead to a decrease in the symptoms associated with neurological disorders. At the physiological level, 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have anti-tumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its specificity for VMAT2. This allows researchers to study the effects of VMAT2 inhibition on various biological processes. However, one limitation of using 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potential toxicity, which can affect the accuracy of the results obtained from lab experiments.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of research is to further explore the potential applications of 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is to investigate the potential use of 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide as an anti-tumor agent in various cancer types. Additionally, future research could focus on the development of more specific and less toxic VMAT2 inhibitors.
Métodos De Síntesis
The synthesis of 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 3-fluorobenzoyl chloride with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has the ability to inhibit the release of dopamine, a neurotransmitter that is involved in various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVWUAJTDECQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)



![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)